Distinct Deubiquitinase (DUB) Polypharmacology vs. In-Class Cytotoxic Agents
Unlike the most potent cytotoxic analog in the series, 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one, which acts primarily via apoptosis induction in leukemia cells, the 4-fluorophenyl derivative (CAS 330202-39-6) demonstrates a different bioactivity profile by engaging ubiquitin-specific peptidases. In a cell-based HepG2 assay, it showed efficacy against USP8 (46.639% at an unspecified concentration) and modulation of USP7, targets not reported for the methyl analog . This indicates a distinct polypharmacology fingerprint for the fluorinated compound.
| Evidence Dimension | Target engagement profile (USP8 vs. cytotoxicity) |
|---|---|
| Target Compound Data | USP8-Efficacy: 46.639 (HepG2 cytotoxicity assay) |
| Comparator Or Baseline | 3-(3-methylphenyl-2-oxoethyl)isobenzofuran-1(3H)-one: IC50 HL-60=13.5 μM, K562=8.83 μM, NALM6=5.24 μM (no DUB data reported) |
| Quantified Difference | Qualitative difference in target engagement; target compound shows DUB modulation not observed for the comparator |
| Conditions | HepG2 cell-based system using plate reader (target compound) vs. MTT assay on HL-60, K562, NALM6 leukemia cell lines (comparator) |
Why This Matters
This distinct polypharmacology makes the compound uniquely suited for research programs studying deubiquitinase-mediated pathways, where a purely cytotoxic analog would be unsuitable.
